molecular formula C6H7BrClN B1441060 3-Bromo-5-methylpyridine hydrochloride CAS No. 1187932-48-4

3-Bromo-5-methylpyridine hydrochloride

Cat. No. B1441060
CAS RN: 1187932-48-4
M. Wt: 208.48 g/mol
InChI Key: MWCSNNKRDJKWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylpyridine is a light yellow liquid . It is an intermediate of pyridinyl pyrrole compounds used as proton pump inhibitors with improved gastric acid secretion suppressive activity .


Synthesis Analysis

A new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide has been reported, which used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is simple, efficient, and environmentally friendly .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methylpyridine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Bromo-5-methylpyridine is an important pharmaceutical intermediate of rupatadine, which is used in the treatment of seasonal and allergic rhinitis . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases .


Physical And Chemical Properties Analysis

3-Bromo-5-methylpyridine is a liquid at 20°C . . The melting point is 19°C , and the boiling point is 110°C/25 mmHg . The flash point is 91°C , and the specific gravity is 1.52 . The refractive index is 1.56 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation (H315), serious eye irritation (H319), and is a combustible liquid (H227) . It should be stored in a well-ventilated place and kept cool .

Future Directions

The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

properties

IUPAC Name

3-bromo-5-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCSNNKRDJKWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696027
Record name 3-Bromo-5-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpyridine hydrochloride

CAS RN

1187932-48-4
Record name Pyridine, 3-bromo-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methylpyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methylpyridine hydrochloride
Reactant of Route 3
3-Bromo-5-methylpyridine hydrochloride
Reactant of Route 4
3-Bromo-5-methylpyridine hydrochloride
Reactant of Route 5
3-Bromo-5-methylpyridine hydrochloride
Reactant of Route 6
3-Bromo-5-methylpyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.